Chemical structure and properties of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
Chemical structure and properties of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride .
Executive Summary
(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride (CAS: 2219356-88-2) is a chiral, saturated heterocyclic building block utilized in modern drug discovery. Characterized by a morpholine ring substituted at the C2 position with a chiral 1-hydroxyethyl group, this fragment is particularly valued in Central Nervous System (CNS) medicinal chemistry. Its core utility lies in its ability to modulate lipophilicity (LogP), enhance aqueous solubility, and introduce specific stereochemical vectors that improve target selectivity. This guide provides a comprehensive analysis of its properties, synthesis, and handling for research applications.[1]
Chemical Identity & Stereochemistry[2][3][4][5]
Nomenclature and Identifiers
-
IUPAC Name: (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
-
Common Name: (1R)-1-(2-Morpholinyl)ethanol HCl
-
CAS Number: 2219356-88-2
-
Molecular Weight: 167.63 g/mol (Salt); 131.17 g/mol (Free Base)
-
SMILES (Isomeric): CC1CNCCO1.Cl
Stereochemical Analysis
The compound features two chiral centers:[6][7]
-
C1' (Exocyclic): The hydroxyl-bearing carbon on the ethyl side chain. The (1R) designation strictly defines this center.
-
C2 (Endocyclic): The morpholine ring carbon attached to the side chain.
Critical Note on Diastereomers: While the CAS 2219356-88-2 specifically denotes the (1R) configuration at the side chain, the stereochemistry at the morpholine C2 position is often determined by the synthetic route. In a non-stereoselective synthesis, the product exists as a mixture of diastereomers: (1R, 2R) and (1R, 2S) . High-purity research grades typically specify the relative stereochemistry (e.g., anti or syn) or provide the compound as a single diastereomer derived from chiral pool synthesis. Researchers must verify the diastereomeric purity (dr) via chiral HPLC or NMR before use in SAR (Structure-Activity Relationship) studies.
Physicochemical Properties[1][3][7][8][9][11][12][13][14]
The following data summarizes the core properties relevant to medicinal chemistry optimization.
| Property | Value (Approx.) | Context |
| Physical State | Off-white to white solid | Hygroscopic crystalline powder |
| Melting Point | 125 – 130 °C | Typical for amine HCl salts |
| Solubility | >50 mg/mL (Water, DMSO) | Highly soluble due to ionic character and H-bonding |
| pKa (Base) | 8.4 – 8.7 | Morpholine nitrogen (secondary amine) |
| LogP | -1.32 (Free Base) | Highly hydrophilic; lowers lipophilicity of parent drugs |
| H-Bond Donors | 3 (NH, OH, HCl) | Facilitates specific binding interactions |
| H-Bond Acceptors | 3 (N, O, O) | Ether oxygen and hydroxyl group |
Synthetic Methodologies
The synthesis of (1R)-1-(Morpholin-2-yl)ethan-1-ol requires control over the exocyclic chiral center. Two primary strategies are employed: Asymmetric Reduction of a ketone precursor and Chiral Pool Synthesis .
Route A: Asymmetric Reduction (Ketone Route)
This route is preferred for scalability. It involves the reduction of 1-(morpholin-2-yl)ethan-1-one.
-
Precursor Formation: Protection of morpholine-2-carboxylic acid followed by conversion to the Weinreb amide and Grignard reaction (MeMgBr) yields the ketone.
-
Asymmetric Reduction: The ketone is reduced using a chiral catalyst (e.g., Noyori transfer hydrogenation or Corey-Bakshi-Shibata (CBS) reduction) to establish the (1R) alcohol.
-
Deprotection: Removal of the N-protecting group (e.g., Boc) and salt formation.
Route B: Chiral Pool / Ring Closure
This route constructs the morpholine ring from chiral amino-alcohol precursors, such as amino acid derivatives, ensuring defined stereochemistry at both centers.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow for the Asymmetric Reduction pathway, the most common route for generating the (1R) alcohol.
Caption: Synthetic pathway via asymmetric reduction of the ketone intermediate to yield the specific (1R) stereoisomer.
Applications in Drug Discovery[1][2][11][12][16]
Pharmacophore Features
The morpholine scaffold is a "privileged structure" in medicinal chemistry.[8] The (1R)-1-(Morpholin-2-yl)ethan-1-ol fragment offers specific advantages:
-
Solubility Enhancement: The basic nitrogen and hydroxyl group significantly lower the LogP of lipophilic drug candidates, improving oral bioavailability.
-
Metabolic Stability: Unlike open-chain ethers, the morpholine ring is relatively resistant to rapid metabolic cleavage, though the N-position is a site for conjugation if unsubstituted.
-
Vector Positioning: The chiral hydroxyl group serves as a specific anchor point for hydrogen bonding within a receptor pocket, potentially increasing potency compared to the racemate.
Analytical Characterization
To validate the integrity of this building block, the following protocols are standard:
-
¹H NMR (DMSO-d₆): Distinct signals for the methyl doublet (~1.1 ppm) and the methine quartet of the ethanol chain. The morpholine ring protons appear as a complex multiplet between 2.5 – 3.8 ppm.
-
Chiral HPLC: Essential for determining enantiomeric excess (ee) and diastereomeric ratio (dr). Columns such as Chiralpak AD-H or OD-H are typically used with alkane/alcohol mobile phases.
Handling and Safety Information
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[3][4] |
Handling Protocols:
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen). The substance is hygroscopic.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and acid chlorides (unless reaction is intended).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61163, 2-Morpholinoethanol. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.[9] Retrieved from [Link]
-
Lenci, E., et al. (2021).[10] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. banglajol.info [banglajol.info]
- 8. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
